N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C18H24FN3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C18H24FN3O2S/c19-15-3-5-16(6-4-15)20-17(23)13-21-7-1-2-14(12-21)18(24)22-8-10-25-11-9-22/h3-6,14H,1-2,7-13H2,(H,20,23) |
InChI Key |
NDJSIDMLVBTLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-fluorophenyl)-2-[3-(sulfoxide-thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide, while reduction may produce N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethanol.
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-fluorophenyl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
